

NVP-BHG712 isomer selectivity profile against other kinases

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Compound of Interest

Compound Name: NVP-BHG712 isomer

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NVP-BHG712 Isomer Selectivity Profile: A Technical Guide

This technical guide provides an in-depth analysis of the kinase selectivity profile of NVP-BHG712 and its regioisomer, NVPiso. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, experimental methodologies, and relevant signaling pathways.

Introduction

NVP-BHG712 is a potent, orally active small molecule inhibitor originally developed as a selective inhibitor of the EphB4 receptor tyrosine kinase.[1][2] Eph receptors and their ephrin ligands are crucial in a variety of developmental processes and have been implicated in pathological conditions, including cancer.[2] NVP-BHG712 was designed to inhibit the forward signaling of the EphB4 kinase.[1] However, subsequent investigations revealed that commercially available samples of NVP-BHG712 often contain a regioisomer, NVPiso, which exhibits a distinct selectivity profile.[3][4][5] This guide will delineate the kinase selectivity of both isomers to provide clarity for researchers utilizing these compounds.

Kinase Selectivity Profile

The kinase selectivity of NVP-BHG712 and its isomer NVPiso has been evaluated in various biochemical and cell-based assays. While NVP-BHG712 shows high potency and selectivity for

Eph receptors, NVPiso's primary target is the Discoidin Domain Receptor 1 (DDR1).[3]

NVP-BHG712 Selectivity

NVP-BHG712 demonstrates excellent selectivity for the EphB4 kinase. In a panel of over 40 in vitro kinase assays, the primary off-targets identified were c-raf, c-src, and c-abl, which showed moderate inhibition.[1]

Table 1: Cellular Activity of NVP-BHG712 against Receptor Tyrosine Kinases

Target	Cell-Based Assay (ED50)	Reference
EphB4	25 nM	[1][6][7]
VEGFR2	4200 nM (4.2 μM)	[1][6][7]

Table 2: Biochemical Activity of NVP-BHG712 against Off-Target Kinases

Target	Biochemical Assay (IC50)	Reference
c-Raf	0.395 μM	[7]
c-Src	1.266 μM	[7]
c-Abl	1.667 μM	[7]

NVPiso Selectivity and Comparison with NVP-BHG712

The regioisomer NVPiso displays a significantly different kinase inhibition profile. While NVP-BHG712 broadly targets the Eph receptor family with high affinity, NVPiso is a potent inhibitor of DDR1 and shows weaker and more limited activity against Eph receptors.[3]

Table 3: Comparative Affinity (IC50/K_D) of NVP-BHG712 and NVPiso against Eph Receptors and DDR1

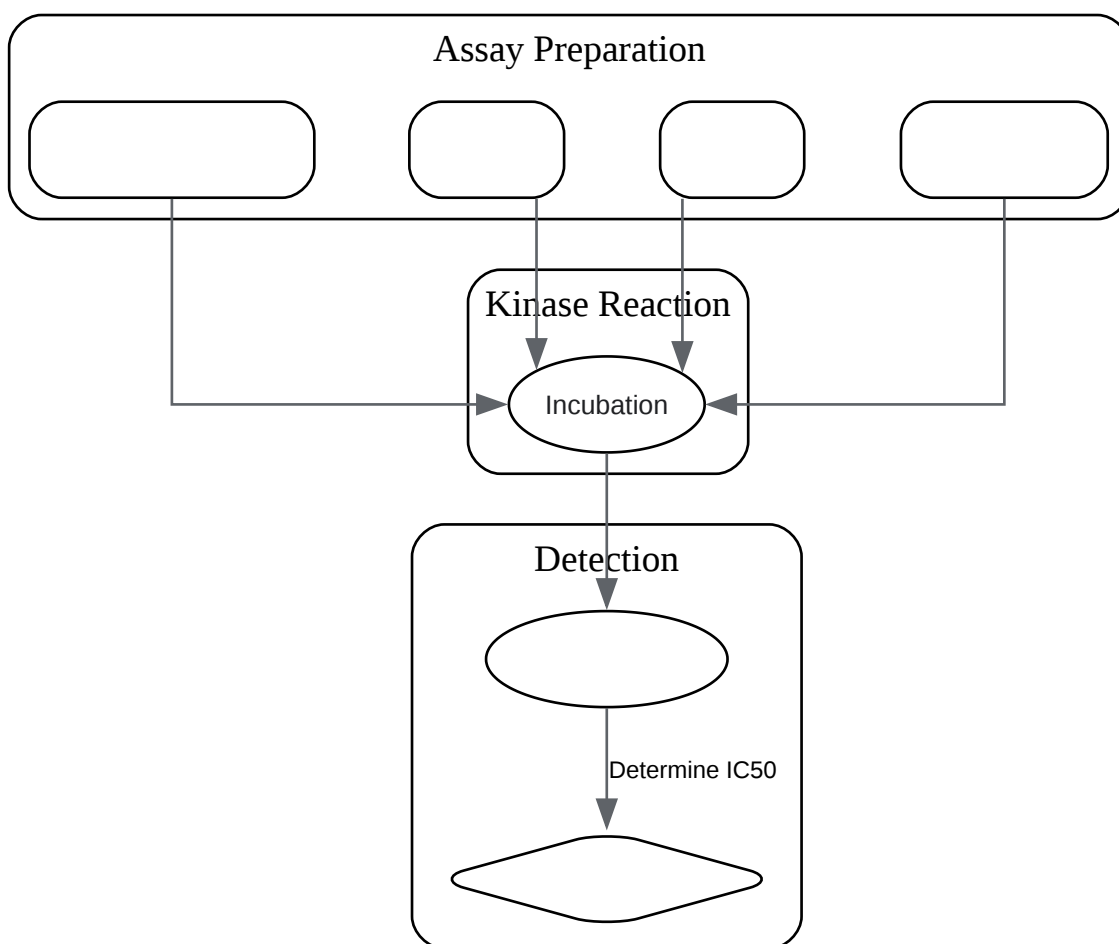
Target	NVP-BHG712	NVPiso	Selectivity Factor (IC50 NVPiso / IC50 NVP)	Reference
EphB4	3.0 nM (IC50, NanoBRET)	1660 nM (IC50, NanoBRET)	553	[4]
EphB4	5.7 nM (K D , MST)	142 nM (K D , MST)	-	[4]
DDR1	-	Potent Inhibitor	-	[3]

Experimental Protocols

The following sections detail the methodologies used to determine the kinase selectivity profiles of NVP-BHG712 and its isomers.

In Vitro Kinase Assays

Biochemical kinase assays were performed using recombinant purified kinases. The general workflow for these assays is as follows:



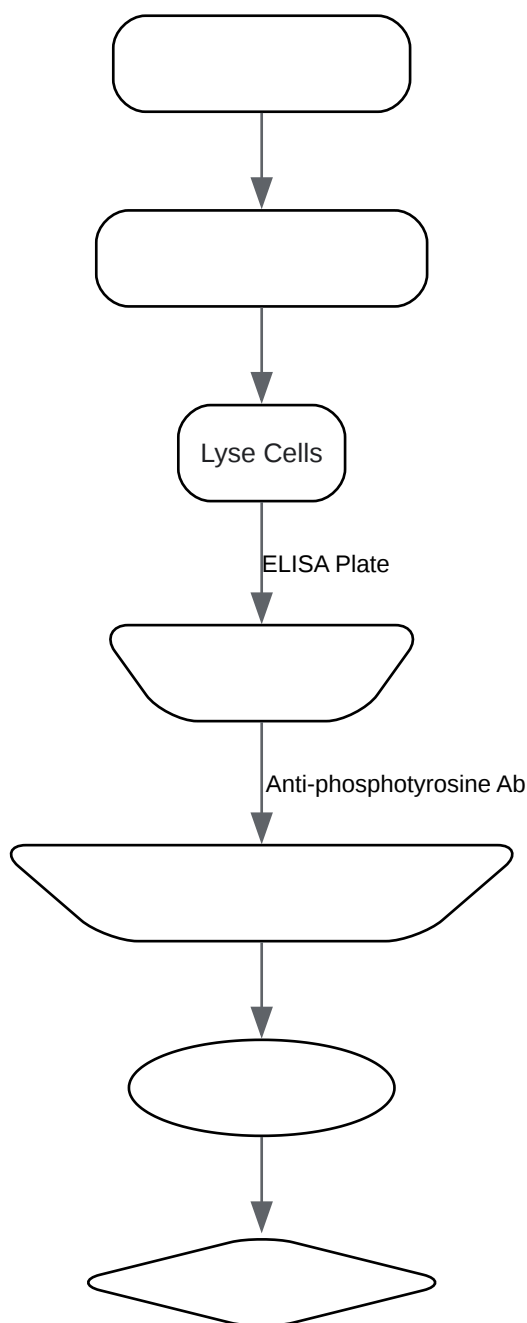
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Workflow for in vitro kinase assay.

A solution containing the recombinant kinase, an appropriate substrate, and ATP is incubated with varying concentrations of the inhibitor (NVP-BHG712 or NVPiso). The kinase activity is then measured, often through the detection of a phosphorylated substrate, using methods like fluorescence or luminescence. The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.

Cell-Based Phospho-RTK ELISA

Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context. A common method is the phospho-receptor tyrosine kinase (RTK) enzyme-linked immunosorbent assay (ELISA).



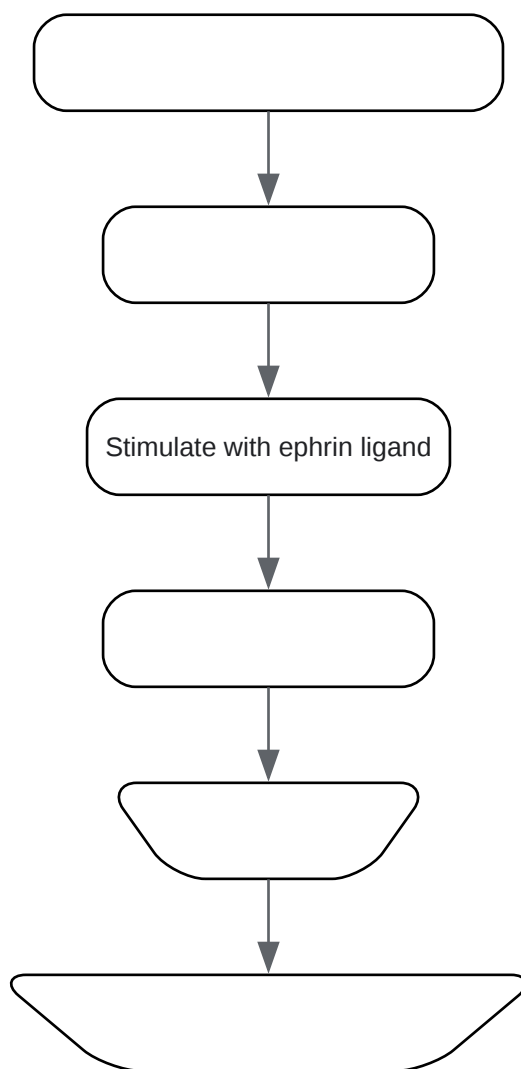
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Protocol for cell-based phospho-RTK ELISA.

For this assay, cells overexpressing a specific RTK (e.g., A375 melanoma cells expressing human EphB4) are treated with different concentrations of the inhibitor.[1] Following treatment, the cells are lysed, and the target RTK is captured on an ELISA plate. The level of receptor autophosphorylation is then detected using an antibody specific for phosphotyrosine. The signal is quantified, and the half-maximal effective dose (ED50) is determined.

Eph Receptor Autophosphorylation Assay in Transfected Cells

To assess the activity of NVP-BHG712 against various Eph receptors, transient transfection of HEK293 cells is utilized.^{[1][8]}



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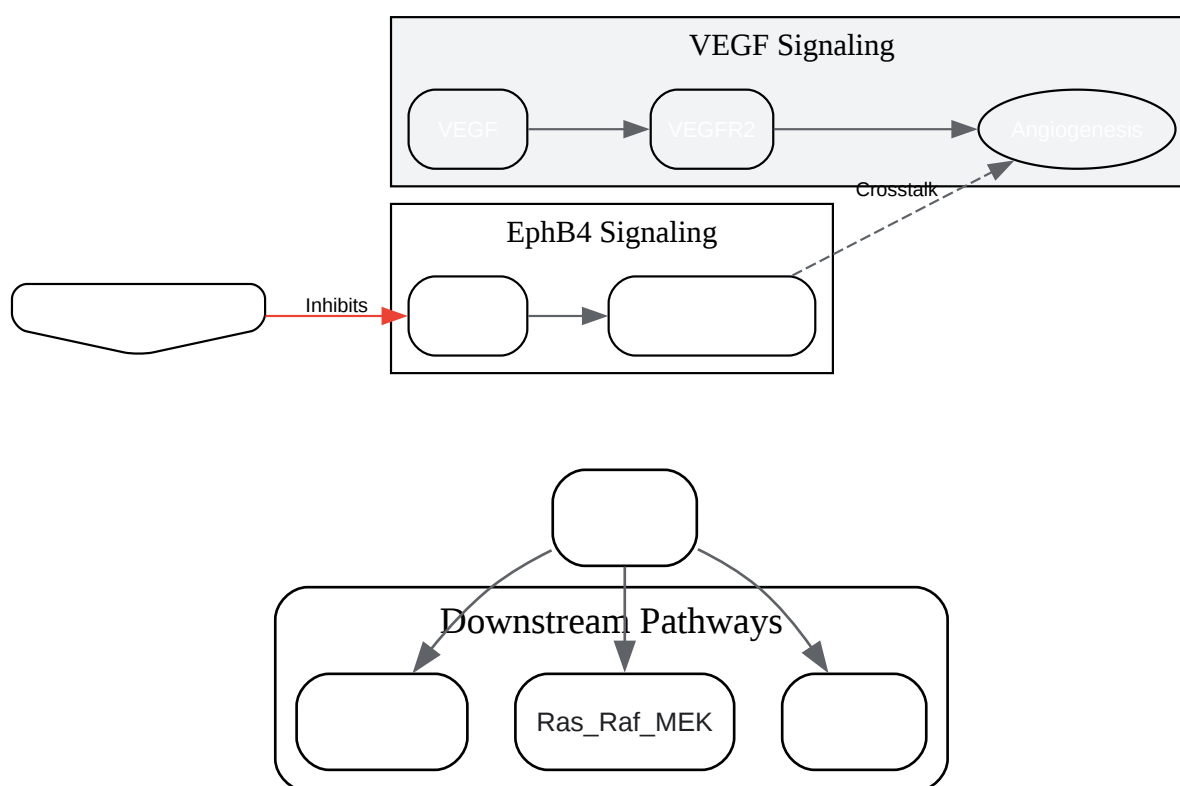
Workflow for EphR autophosphorylation assay.

HEK293 cells are transiently transfected with cDNA encoding for different Eph receptors. The cells are then pre-treated with NVP-BHG712 before being stimulated with the appropriate ephrin ligand to induce receptor autophosphorylation. The Eph receptors are subsequently

immunoprecipitated from the cell lysate, and the level of tyrosine phosphorylation is analyzed by Western blotting using a generic anti-phospho-tyrosine antibody.[1]

Signaling Pathways

NVP-BHG712 primarily targets the EphB4 forward signaling pathway, which has been shown to be a mediator of VEGF-induced angiogenesis.[1][2] The inhibition of EphB4 kinase activity by NVP-BHG712 can block this process.



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